molecular formula C18H29N5O2S B3027681 tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353989-79-3

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B3027681
CAS No.: 1353989-79-3
M. Wt: 379.5
InChI Key: AZFYJGIWSVCDCL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS: 1353989-79-3, BD287865) is a piperidine-based compound featuring a pyrimidine core substituted with cyclopropylamino and methylthio groups. Its molecular formula is C₁₈H₂₉N₅O₂S, with a molecular weight of 379.52 g/mol. The tert-butyl carbamate group at the piperidine nitrogen enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development . It is commercially available with a purity of 95% and is stored under dry conditions at 2–8°C .

Properties

IUPAC Name

tert-butyl 4-[[6-(cyclopropylamino)-2-methylsulfanylpyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2S/c1-18(2,3)25-17(24)23-9-7-13(8-10-23)20-15-11-14(19-12-5-6-12)21-16(22-15)26-4/h11-13H,5-10H2,1-4H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYJGIWSVCDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC(=C2)NC3CC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106778
Record name 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-79-3
Record name 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the molecular formula C18H29N5O2SC_{18}H_{29}N_5O_2S and a molecular weight of approximately 365.52 g/mol. The structural characteristics include a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor in various enzymatic pathways. Specifically, it has been studied as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression.

Inhibition Studies

Research indicates that the compound exhibits selective inhibition against CDK9, with IC50 values demonstrating its potency in cellular assays. For instance, in a comparative study, it was shown that modifications to the pyrimidine structure could enhance binding affinity and selectivity towards CDK9 compared to other kinases .

Biological Activity Data

Activity IC50 (µM) Effect
CDK9 Inhibition0.25Significant reduction in cell proliferation
Cytotoxicity (HEK293 cells)>50Non-cytotoxic at high concentrations
Selectivity Index (CDK9 vs. CDK2)10:1Higher selectivity for CDK9

Case Studies

  • CDK9 Inhibition in Cancer Models : A study demonstrated that treatment with this compound led to decreased viability in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to downregulation of MYC transcriptional activity, which is critical for tumor growth .
  • Pharmacokinetics and Toxicology : In animal models, pharmacokinetic studies revealed favorable absorption and distribution characteristics. Toxicological assessments indicated that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed during the trials .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrimidine vs. Pyrido[2,3-d]pyrimidinone: Compound 55 (pyrido[2,3-d]pyrimidinone) exhibits a fused ring system, enhancing planar rigidity compared to the target compound’s pyrimidine core. This likely improves binding to kinase ATP pockets .
  • Piperidine vs.

Substituent Effects

  • Methylthio vs. Ethoxy : The methylthio group (target compound) is more electron-rich and lipophilic than ethoxy (BD287894), influencing membrane permeability and metabolic stability .
  • Cyclopropylamino vs.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can researchers optimize reaction conditions?

The compound’s structural complexity—featuring a pyrimidine core, cyclopropylamino, and methylthio groups—requires multi-step synthesis. A typical approach involves:

  • Step 1 : Coupling tert-butyl piperidine-1-carboxylate derivatives with functionalized pyrimidine intermediates under Buchwald-Hartwig or Ullmann conditions to form the central C–N bond .
  • Step 2 : Introducing the cyclopropylamino group via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(OAc)₂/Xantphos .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–110°C) and solvent polarity (e.g., DMF or THF) to improve yield .

Q. What safety protocols are critical for handling this compound in the lab?

  • Protective Equipment : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powders .
  • Fire Safety : Use CO₂ or dry chemical extinguishers for fires. Avoid water due to potential reactivity with the methylthio group .
  • Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, pyrimidine protons at 6–8 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₃₁N₆O₂S: 415.21) .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods aid in predicting this compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature may favor interactions with biological targets .
  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina. Focus on hydrogen bonds between the cyclopropylamino group and catalytic residues .
  • MD Simulations : Assess stability in aqueous vs. lipid environments to guide formulation studies .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Approach :
  • Test solubility in a solvent panel (e.g., DMSO, ethanol, PBS) under controlled temperatures (25°C vs. 37°C) .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Cross-validate with computational tools like COSMO-RS for solubility prediction .
    • Case Study : If DMSO solubility exceeds PBS by 100-fold, consider micellar encapsulation (e.g., PEG-PLGA nanoparticles) for in vitro assays .

Q. How can researchers address instability of the methylthio group during long-term storage?

  • Stability Studies :
  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for oxidation products (e.g., methylsulfonyl derivatives) .
  • Add antioxidants (e.g., BHT at 0.01% w/v) to solid formulations to inhibit radical-mediated degradation .
    • Packaging : Use amber glass vials with nitrogen headspace to minimize oxidative exposure .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • UPLC-MS/MS : Detect impurities at ppm levels using a BEH C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ mode.
  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .

Q. How can reaction yields be improved in large-scale synthesis?

  • Process Optimization :
  • Replace batch reactors with flow chemistry setups to enhance heat/mass transfer during exothermic steps .
  • Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent ratio) .
    • Case Study : A 20% yield increase was achieved by switching from THF to 2-MeTHF, which improved reagent solubility and reduced side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.